![molecular formula C12H17BrN2O B8686405 4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide](/img/structure/B8686405.png)
4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide
概要
説明
4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position, a dimethylaminoethyl group at the nitrogen atom, and a methyl group at the 3-position of the benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide typically involves the following steps:
Amidation: The formation of the benzamide structure involves the reaction of the brominated benzene derivative with an appropriate amine, such as 2-(dimethylamino)ethylamine, under suitable conditions to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize by-products.
化学反応の分析
Types of Reactions
4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide or alkoxide ions replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Corresponding substituted benzamides.
科学的研究の応用
4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, potentially modulating their activity. The bromine atom and methyl group may influence the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
Similar Compounds
- 4-bromo-N-(2-(dimethylamino)ethyl)benzamide
- 4-bromo-N-(2-(dimethylamino)ethyl)-2-nitrobenzamide
- 4-bromo-N-(2-(dimethylamino)ethyl)-2-thiophenecarboxamide
Uniqueness
4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide is unique due to the specific positioning of the bromine atom, dimethylaminoethyl group, and methyl group on the benzamide structure. This unique arrangement can result in distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C12H17BrN2O |
|---|---|
分子量 |
285.18 g/mol |
IUPAC名 |
4-bromo-N-[2-(dimethylamino)ethyl]-3-methylbenzamide |
InChI |
InChI=1S/C12H17BrN2O/c1-9-8-10(4-5-11(9)13)12(16)14-6-7-15(2)3/h4-5,8H,6-7H2,1-3H3,(H,14,16) |
InChIキー |
APEUUTSQQRKAOV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)NCCN(C)C)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
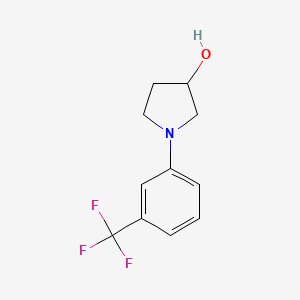
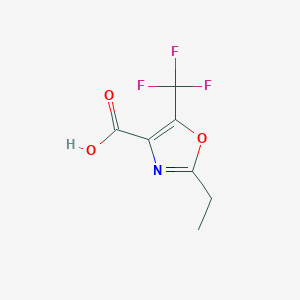
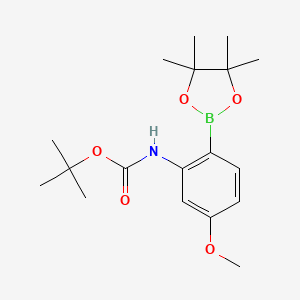
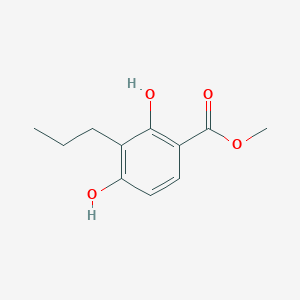
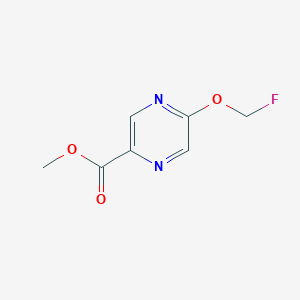
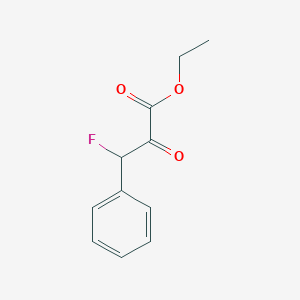
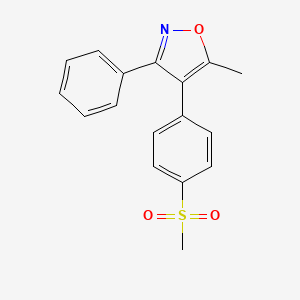
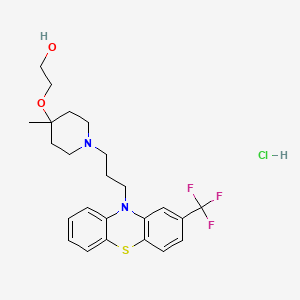
![4'-hydroxy-2-methyl-[1,1'-Biphenyl]-4-carbonitrile](/img/structure/B8686373.png)
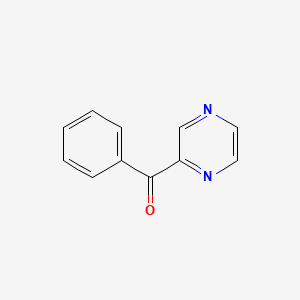
![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one, 3-iodo-, (1S,5R)-](/img/structure/B8686385.png)
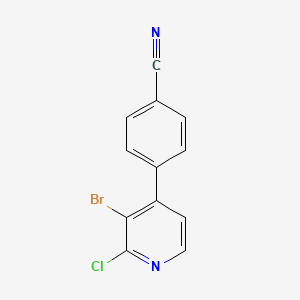
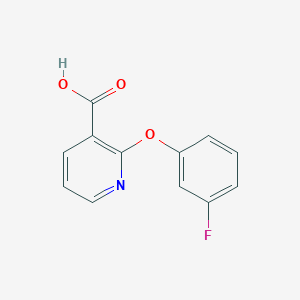
![3-(2-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B8686400.png)
